(R)-methyl 2-chloropropanoate

Biocatalysis Kinetic Resolution Enantioselectivity

(R)-methyl 2-chloropropanoate (CAS 77287-29-7) is the (R)-enantiomer of methyl 2-chloropropanoate, a chiral C4 ester characterized by a chlorine atom at the α-position of the propionate chain. As a colorless liquid, it exhibits a specific optical rotation of [α]20/D +26° (neat) and is typically supplied with an enantiomeric excess (e.e.) of ≥95%.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 77287-29-7
Cat. No. B1360322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 2-chloropropanoate
CAS77287-29-7
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)Cl
InChIInChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
InChIKeyJLEJCNOTNLZCHQ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Essential Specifications for Sourcing (R)-Methyl 2-Chloropropanoate (CAS 77287-29-7) as a Chiral C4 Ester Intermediate


(R)-methyl 2-chloropropanoate (CAS 77287-29-7) is the (R)-enantiomer of methyl 2-chloropropanoate, a chiral C4 ester characterized by a chlorine atom at the α-position of the propionate chain . As a colorless liquid, it exhibits a specific optical rotation of [α]20/D +26° (neat) and is typically supplied with an enantiomeric excess (e.e.) of ≥95% . The compound is primarily employed as a chiral building block in asymmetric synthesis, enabling the preparation of enantiomerically pure intermediates for pharmaceutical and agrochemical applications .

The Critical Role of Enantiomeric Purity and Catalytic Compatibility When Sourcing (R)-Methyl 2-Chloropropanoate


Substituting the (R)-enantiomer of methyl 2-chloropropanoate with its racemate, the (S)-enantiomer, or other α-chloroesters is not viable due to the stringent stereochemical requirements of downstream reactions and the specific enantio-preference of biocatalysts. For instance, while esterase EST12-7 exhibits high selectivity for the (R)-enantiomer (e.e. >99%) [1], esterase WDEst9 displays the opposite preference, generating the (S)-enantiomer with similarly high e.e. [2]. Furthermore, the hydrolysis rates for pure (R)- and (S)-enantiomers by Candida rugosa lipase differ by a factor of 2.1 [3]. These documented disparities underscore that the choice of stereoisomer is not arbitrary; it is a fundamental determinant of reaction outcome, yield, and enantiomeric purity in synthetic pathways.

Quantitative Differentiation of (R)-Methyl 2-Chloropropanoate (CAS 77287-29-7) from Its Enantiomer and Racemate: A Technical Comparison for Procurement Decisions


Comparative Enantioselectivity of Microbial Esterases EST12-7 and WDEst9 in the Kinetic Resolution of Methyl 2-Chloropropanoate

The esterase EST12-7 from Pseudonocardia antitumoralis exhibits a high and specific enantio-preference for the (R)-enantiomer of methyl 2-chloropropanoate. Under optimized kinetic resolution conditions, this enzyme generates optically pure (R)-methyl 2-chloropropanoate with an enantiomeric excess (e.e.) exceeding 99% and a conversion rate greater than 49% [1]. This is in stark contrast to the enantio-preference of esterase WDEst9, which generates the (S)-enantiomer under comparable conditions with e.e. >98% [2]. This complementary selectivity profile defines the specific utility of each enantiomer in distinct biocatalytic processes.

Biocatalysis Kinetic Resolution Enantioselectivity Marine Esterases

Thermodynamic Differentiation of (R)- vs. (S)-Methyl 2-Chloropropanoate in Inclusion Complexation with Lipodex-E

The (R)-enantiomer exhibits distinct thermodynamic behavior in its interaction with the chiral selector octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) compared to the (S)-enantiomer. Under anhydrous gas chromatography conditions, the complexation of the (R)-enantiomer is characterized by an enthalpy change (ΔH) of –12.64 ± 0.08 kJ mol⁻¹ and an entropy change (ΔS) of –28.18 ± 0.23 J K⁻¹ mol⁻¹ [1]. This specific thermodynamic profile contrasts with the altered retention behavior observed for the (S)-enantiomer in the presence of water, where its retention factor (k) is notably reduced, leading to decreased overall enantioselectivity [2].

Chiral Chromatography Enantiomeric Separation Cyclodextrin Complexation Thermodynamics

Differential Initial Hydrolysis Rates of (R)- and (S)-Methyl 2-Chloropropanoate by Candida rugosa Lipase

The enantiomers of methyl 2-chloropropanoate are recognized and processed at different rates by the lipase from Candida rugosa. Initial reaction rate measurements for the pure enantiomers show that the rate for the (R)-enantiomer differs from that of the (S)-enantiomer by a factor of 2.1 at low substrate concentrations and by a factor of 1.6 at high substrate concentrations [1]. This demonstrates a clear kinetic distinction, even though the overall enantiomeric ratio (E-value) for the racemic mixture was determined to be 1, indicating no overall enantioselectivity in the resolution of the racemate [1].

Lipase Catalysis Enzyme Kinetics Hydrolysis Candida rugosa

High-Value Applications for (R)-Methyl 2-Chloropropanoate (CAS 77287-29-7) in R&D and Industrial Sourcing


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates via Biocatalytic Routes

The compound is an ideal substrate for the enzymatic production of (R)-2-chloropropanoic acid or its derivatives using esterases like EST12-7, which exhibit >99% e.e. for the (R)-enantiomer [1]. This route avoids the use of the (S)-enantiomer, which is preferentially processed by other esterases like WDEst9 [2]. The high enantiopurity achievable via this method is critical for synthesizing chiral drug candidates where stereochemistry directly influences biological activity and regulatory approval.

Chiral Chromatography Method Development and Column Calibration

The well-defined thermodynamic parameters for the complexation of (R)-methyl 2-chloropropanoate with Lipodex-E (ΔH = –12.64 ± 0.08 kJ mol⁻¹, ΔS = –28.18 ± 0.23 J K⁻¹ mol⁻¹) make it a valuable reference compound for the calibration and validation of enantioselective GC and HPLC columns [3]. Its distinct retention behavior compared to the (S)-enantiomer, especially under varying humidity conditions, aids in method robustness testing and the accurate determination of enantiomeric purity in complex mixtures.

Precursor for (R)-2-Chloropropanoic Acid in Agrochemical Synthesis

Chiral 2-chloropropanoic acids and their esters are crucial intermediates in the synthesis of herbicides [1]. Using the (R)-methyl ester ensures the correct stereochemistry is introduced early in the synthetic pathway, which can enhance the potency and selectivity of the final agrochemical product. The availability of a robust enzymatic route to the (R)-acid from this ester (e.g., via EST12-7) provides a scalable and environmentally friendly alternative to traditional chemical resolution methods.

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